molecular formula C7H12O2 B8549450 3-allyl-tetrahydrofuran-2-ol CAS No. 88938-66-3

3-allyl-tetrahydrofuran-2-ol

Cat. No.: B8549450
CAS No.: 88938-66-3
M. Wt: 128.17 g/mol
InChI Key: ZWWRNGMSLPQRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-tetrahydrofuran-2-ol is a chemical compound with the molecular formula C₇H₁₂O₂. It is also known by its IUPAC name, 3-allyltetrahydrofuran-3-ol. This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom, and an allyl group attached to the ring. The compound is a liquid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-tetrahydrofuran-2-ol typically involves the reaction of an appropriate starting material with reagents that introduce the allyl group and form the oxolane ring. One common method involves the use of allyl alcohol and a suitable catalyst to facilitate the ring formation. The reaction conditions often include moderate temperatures and the presence of a solvent such as tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the starting materials are mixed and reacted under controlled conditions. The process may include steps such as distillation and purification to obtain the desired product with high purity. The use of catalysts and optimized reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

3-allyl-tetrahydrofuran-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The allyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions may involve halogens or other nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced compounds. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-allyl-tetrahydrofuran-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-allyl-tetrahydrofuran-2-ol involves its interaction with molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways. These reactive species can then interact with various biomolecules, leading to different biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-2-yn-1-yl)oxolan-2-one: This compound has a similar structure but contains a triple bond instead of a double bond in the allyl group.

    1-(Oxolan-3-yl)propan-2-ol: This compound has a similar oxolane ring but differs in the position and type of substituents.

Uniqueness

3-allyl-tetrahydrofuran-2-ol is unique due to its specific combination of an oxolane ring and an allyl group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

88938-66-3

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-prop-2-enyloxolan-2-ol

InChI

InChI=1S/C7H12O2/c1-2-3-6-4-5-9-7(6)8/h2,6-8H,1,3-5H2

InChI Key

ZWWRNGMSLPQRIL-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCOC1O

Origin of Product

United States

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